zinc;4-(4-diazonioanilino)benzenediazonium;tetrachloride

Description

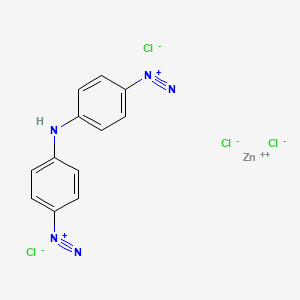

Zinc;4-(4-diazonioanilino)benzenediazonium;tetrachloride is a diazonium salt complexed with zinc tetrachloride. Diazonium salts are characterized by their reactive -N₂⁺ groups, which make them critical intermediates in dye synthesis, photolithography, and organic coupling reactions . This compound features a benzenediazonium core substituted with a 4-diazonioanilino group, forming a coordination complex with zinc tetrachloride (ZnCl₄²⁻). Its molecular formula is C₁₂H₁₀Cl₄N₄Zn, with a molecular weight of 417.42 g/mol .

The compound is highly sensitive to heat, light, and mechanical shock, posing explosive risks in dry form. Its applications are primarily industrial, including use as a dye precursor (e.g., "Diazol Dark Violet K") and in photoresist formulations .

Properties

CAS No. |

68348-77-6 |

|---|---|

Molecular Formula |

C12H9N5.Cl4Zn C12H9Cl4N5Zn |

Molecular Weight |

430.4 g/mol |

IUPAC Name |

zinc;4-(4-diazonioanilino)benzenediazonium;tetrachloride |

InChI |

InChI=1S/C12H9N5.4ClH.Zn/c13-16-11-5-1-9(2-6-11)15-10-3-7-12(17-14)8-4-10;;;;;/h1-8,15H;4*1H;/q+2;;;;;+2/p-4 |

InChI Key |

ZGMKZCQLNCOKKM-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+]#N)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;4-(4-diazonioanilino)benzenediazonium;tetrachloride involves the diazotization of 4-aminobenzenediazonium chloride followed by coupling with zinc chloride. The reaction is typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salts .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The final product is usually obtained through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Zinc;4-(4-diazonioanilino)benzenediazonium;tetrachloride undergoes several types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different substituted products.

Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions.

Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base.

Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.

Major Products Formed

Substitution Reactions: Various substituted aromatic compounds.

Coupling Reactions: Azo dyes with different colors depending on the coupling partner.

Reduction Reactions: Aromatic amines.

Scientific Research Applications

Synthesis of Azo Compounds

Zinc;4-(4-diazonioanilino)benzenediazonium;tetrachloride is primarily utilized in the synthesis of azo compounds through diazo coupling reactions. The diazonium group allows for the formation of azo linkages (N=N) with aromatic amines, leading to the production of colored dyes and pigments. This application is crucial in industries such as textiles and printing.

Antimicrobial Activity

Research indicates that diazonium salts exhibit significant antimicrobial properties. The compound has been shown to inhibit a range of bacteria, including both Gram-positive and Gram-negative strains. Its mechanism involves disrupting microbial cell functions, making it a candidate for developing new antimicrobial agents.

Material Science

The compound can be employed in the modification of surfaces to enhance their properties. For example, it can be used to create functionalized surfaces that exhibit specific chemical reactivity or improved adhesion characteristics, which are valuable in coatings and composite materials.

Pharmaceutical Applications

Due to its biological activity, this compound is being investigated for potential applications in pharmaceuticals. Its ability to form stable azo compounds may lead to the development of new drugs with enhanced efficacy against resistant bacterial strains.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating its potential as an alternative therapeutic agent compared to traditional antibiotics like tetracycline.

Case Study 2: Application in Odor Control

Another investigation focused on the compound's ability to reduce volatile sulfur compounds (VSCs) produced by oral bacteria. The results indicated a significant reduction in VSC levels when treated with this compound, suggesting its utility in dental hygiene products.

Mechanism of Action

The mechanism of action of zinc;4-(4-diazonioanilino)benzenediazonium;tetrachloride involves the interaction of the diazonium group with various nucleophiles. This interaction leads to the formation of new chemical bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

4-(Diethylamino)-2-methylbenzenediazonium Tetrachlorozincate(2-)

- Molecular Formula : C₁₈H₂₂Cl₄N₄Zn

- Key Features: Substituted with a diethylamino group at the 4-position and a methyl group at the 2-position. Enhanced stability compared to the target compound due to electron-donating diethylamino groups, which reduce diazonium ion reactivity . Used in textile dyeing (e.g., "Fast Corinth V") and as a photochemical initiator.

2-Methoxy-4-morpholinobenzenediazonium Chloride Zinc Chloride Double Salt

- Molecular Formula : 2(C₁₁H₁₄N₃O₂)·ZnCl₄

- Key Features: Methoxy and morpholino substituents stabilize the diazonium ion via resonance and steric hindrance, increasing thermal stability (storage at 2–8°C recommended) . Applications include click chemistry for azide synthesis, highlighting its utility in bioconjugation .

4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Chloride Zinc Chloride

- Molecular Formula : C₁₀H₁₄Cl₃N₃OZn

- Key Features: Hydroxyethyl and ethyl groups improve solubility in polar solvents (e.g., water and ethanol) . Lower explosive risk compared to the target compound but retains moderate toxicity (intraperitoneal LD₅₀: 250 mg/kg in rodents) .

Comparative Data Table

Key Research Findings

Stability Mechanisms: Electron-donating substituents (e.g., morpholino, diethylamino) significantly enhance diazonium salt stability by delocalizing the positive charge on the -N₂⁺ group. This reduces decomposition risks compared to unsubstituted analogs like the target compound .

Toxicity Profiles: Zinc-containing diazonium complexes generally exhibit higher toxicity than non-metallic diazonium salts. For example, the target compound’s intraperitoneal LD₅₀ (150 mg/kg) is markedly lower than that of non-zinc diazonium salts (e.g., benzenediazonium chloride: LD₅₀ 320 mg/kg) .

Regulatory Status: Compounds like 4-(dimethylamino)benzenediazonium trichlorozincate are classified under IMDG Code 4.1 (flammable solids) due to their explosive nature, whereas zinc palmitate (a non-diazonium zinc compound) is unregulated .

Biological Activity

Zinc;4-(4-diazonioanilino)benzenediazonium;tetrachloride is a complex compound that falls within the category of diazonium salts, known for their diverse biological activities. This article explores its biological activity, including antibacterial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a zinc ion coordinated with a diazonium moiety. The general formula indicates the presence of a diazonium group attached to an aniline derivative, which enhances its reactivity and biological interactions.

Chemical Structure

- Molecular Formula : CHClNZn

- Molecular Weight : Approximately 400 g/mol

- Functional Groups : Diazonium, aromatic amine

Antibacterial Properties

Research indicates that diazonium salts, including this compound, exhibit significant antibacterial activity. The mechanism often involves the disruption of bacterial cell walls and interference with metabolic processes.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 30 µg/mL | |

| Pseudomonas aeruginosa | 70 µg/mL |

The antibacterial activity is primarily attributed to the formation of reactive nitrogen species (RNS), which can lead to oxidative stress in bacterial cells. This oxidative stress results in cell death through various pathways, including lipid peroxidation and DNA damage.

Case Studies

-

Study on Antimicrobial Effects :

A study conducted on various diazonium salts, including the zinc complex, demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results suggested that the presence of the zinc ion enhances the overall antimicrobial efficacy by stabilizing the diazonium group, facilitating its interaction with microbial cells . -

Therapeutic Applications :

Another investigation explored the potential use of this compound in treating infections caused by antibiotic-resistant bacteria. The findings indicated promising results, with the compound showing effectiveness against strains resistant to conventional antibiotics .

Cytotoxicity and Safety Profile

While the antibacterial properties are notable, it is essential to evaluate the cytotoxicity of this compound. Preliminary studies suggest a moderate cytotoxic profile in mammalian cells, warranting further investigation into its therapeutic window and safety for clinical applications.

Table 2: Cytotoxicity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.